1-(5-Methylnaphthalen-1-yl)ethan-1-one
Description
1-(5-Methylnaphthalen-1-yl)ethan-1-one is a naphthalene-derived ketone characterized by a methyl group at the 5-position of the naphthalene ring and an acetyl group at the 1-position. This compound belongs to a broader class of aromatic ketones, which are widely utilized in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
1-(5-methylnaphthalen-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-9-5-3-8-13-11(9)6-4-7-12(13)10(2)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLUOUGMMSUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574287 | |
| Record name | 1-(5-Methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67757-61-3 | |
| Record name | 1-(5-Methylnaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs
The following table compares 1-(5-Methylnaphthalen-1-yl)ethan-1-one with structurally related naphthalene- and heteroaryl-based ketones:
Key Observations :
- Substituent Position : The position of substituents on the aromatic ring significantly influences reactivity and applications. For example, 1-(7-Methoxynaphthalen-1-yl)ethan-1-one is tailored for intermediates in materials science, whereas benzofuran derivatives prioritize bioactivity.
- Functional Groups : The presence of electron-withdrawing groups (e.g., nitro in ) enhances electrophilicity, facilitating nucleophilic reactions. Conversely, methoxy groups may stabilize the ring via resonance.
Physical and Chemical Properties
- Melting Points : Derivatives like 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one exhibit melting points of 137.3–138.5°C , whereas naphthalene-based oximes (e.g., ) may vary based on substituent bulk.
- Spectroscopic Confirmation : IR, ¹H-NMR, and ¹³C-NMR are standard for structural validation across analogs .
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